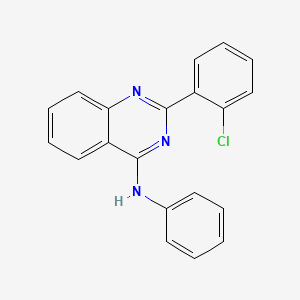![molecular formula C24H19ClFN3O2S B11451180 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451180.png)
2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorobenzyl and fluorophenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorobenzyl and fluorophenyl precursors, followed by a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters and scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline ring, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet werden.
Biologie: Die Verbindung kann biologische Aktivitäten wie antimikrobielle, antivirale oder Antikrebsaktivitäten aufweisen, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin: Ihre potenziellen therapeutischen Wirkungen können für die Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(2-Chlorbenzyl)sulfanyl]-5-(3-Fluorphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,7H)-dion ist nicht gut dokumentiert. Basierend auf seiner Struktur ist es wahrscheinlich, dass es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Das Vorhandensein der Chlorbenzyl- und Fluorphenylgruppen deutet darauf hin, dass die Verbindung möglicherweise an hydrophobe Taschen in Proteinen bindet, wodurch möglicherweise ihre Aktivität gehemmt oder ihre Funktion verändert wird. Weitere Forschung ist erforderlich, um die genauen beteiligten molekularen Pfade aufzuklären.
Ähnliche Verbindungen:
- 2-[(2-Chlorbenzyl)sulfanyl]-3-(4-Chlorphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on
- 2-[(2-Chlorbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on
- 5-[4-(Benzyloxy)phenyl]-2-[(2-Chlorbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,7H)-dion
Einzigartigkeit: Die einzigartige Kombination der Chlorbenzyl- und Fluorphenylgruppen in 2-[(2-Chlorbenzyl)sulfanyl]-5-(3-Fluorphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,7H)-dion unterscheidet sie von ähnlichen Verbindungen. Diese strukturelle Anordnung kann eine besondere chemische Reaktivität und biologische Aktivität verleihen, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorobenzyl and fluorophenyl groups suggests that the compound may bind to hydrophobic pockets in proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness: The unique combination of the chlorobenzyl and fluorophenyl groups in 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione sets it apart from similar compounds. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H19ClFN3O2S |
|---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19ClFN3O2S/c25-16-8-2-1-5-14(16)12-32-24-28-22-21(23(31)29-24)19(13-6-3-7-15(26)11-13)20-17(27-22)9-4-10-18(20)30/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31) |
InChI-Schlüssel |
OIAZJOCLDUCKSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]propanoate](/img/structure/B11451102.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B11451110.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11451118.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11451122.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11451124.png)
![4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11451129.png)

![Propan-2-yl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451141.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B11451148.png)
![6-(4-bromophenyl)-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11451150.png)
![6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine](/img/structure/B11451155.png)
![6-(2-Chlorobenzyl)-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11451167.png)
![2,2-dimethyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11451173.png)
![N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11451176.png)
